BenchChemオンラインストアへようこそ!

SU14813 maleate

Antitumor activity Xenograft models Multitargeted TKI

SU14813 maleate is a distinct, next-generation TKI designed for optimized PK/tolerability vs. sunitinib. Its unique fingerprint potently inhibits VEGFR1/2, PDGFRβ, KIT, FLT3 & CSF1R/FMS, making it essential for dissecting RTK signaling and preclinical angiogenesis/combination studies. This specific maleate salt form ensures optimal solubility & bioavailability.

Molecular Formula C27H31FN4O8
Molecular Weight 558.6 g/mol
CAS No. 849643-15-8
Cat. No. B1312672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSU14813 maleate
CAS849643-15-8
Molecular FormulaC27H31FN4O8
Molecular Weight558.6 g/mol
Structural Identifiers
SMILESCC1=C(NC(=C1C(=O)NCC(CN2CCOCC2)O)C)C=C3C4=C(C=CC(=C4)F)NC3=O.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C23H27FN4O4.C4H4O4/c1-13-20(10-18-17-9-15(24)3-4-19(17)27-22(18)30)26-14(2)21(13)23(31)25-11-16(29)12-28-5-7-32-8-6-28;5-3(6)1-2-4(7)8/h3-4,9-10,16,26,29H,5-8,11-12H2,1-2H3,(H,25,31)(H,27,30);1-2H,(H,5,6)(H,7,8)/b18-10-;2-1-/t16-;/m0./s1
InChIKeyPQPBIMIFGPFTNF-FYOMJGPWSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SU14813 maleate CAS 849643-15-8: Multitargeted RTK Inhibitor for Preclinical Cancer Research


SU14813 maleate (CAS 849643-15-8) is a small-molecule, orally bioavailable, multitargeted receptor tyrosine kinase (RTK) inhibitor [1]. It was identified from the same chemical library used to isolate sunitinib and was developed as a next-generation TKI agent with an optimized pharmacokinetic and tolerability profile [2]. SU14813 maleate potently inhibits key RTKs involved in tumor angiogenesis and growth, including VEGFR1, VEGFR2, PDGFRβ, KIT, and FLT3 . The compound exhibits broad and potent antitumor activity in preclinical xenograft models, resulting in tumor regression and growth delay [3].

Why SU14813 maleate (849643-15-8) Is Not Interchangeable with Generic Multikinase Inhibitors


While SU14813 maleate shares a common multitargeted TKI mechanism with agents like sunitinib, sorafenib, and pazopanib, generic substitution is not scientifically supported. The compound was specifically designed as a next-generation agent with a distinct target affinity profile and optimized pharmacokinetic (PK) properties [1]. Its unique combination of potent inhibition of VEGFR1/2, PDGFRβ, KIT, FLT3, and CSF1R/FMS, coupled with its specific cellular and in vivo activity profile, defines a unique biological fingerprint that cannot be replicated by other TKIs [2]. Furthermore, SU14813 maleate is the specific maleate salt form, which influences its solubility, stability, and bioavailability, making it a distinct chemical entity .

SU14813 maleate (849643-15-8): Quantitative Evidence for Scientific Selection


SU14813 maleate vs. Sunitinib: Equivalent Antitumor Efficacy in Xenograft Models

SU14813 maleate demonstrates broad and potent antitumor activity equivalent to that of sunitinib (SU11248) in established xenograft cancer models in mice, resulting in tumor regression, growth arrest, growth delay, and prolonged survival [1][2].

Antitumor activity Xenograft models Multitargeted TKI

Kinase Inhibition Profile of SU14813 maleate: Potent Multi-Target Activity

SU14813 maleate exhibits potent inhibitory activity against multiple RTKs with the following IC50 values: VEGFR2 (50 nM), VEGFR1 (2 nM), PDGFRβ (4 nM), and KIT (15 nM). It also inhibits FLT3 and CSF1R/FMS with IC50 values in the range of 2-50 nM. In contrast, it shows poor activity against EGFR (IC50 >20 µM) and c-Met (IC50 = 9 µM), indicating a distinct selectivity profile [1].

Kinase inhibition IC50 values Biochemical assay

Cellular Target Engagement: Inhibition of RTK Phosphorylation

In cellular assays, SU14813 maleate inhibits phosphorylation of VEGFR-2, PDGFR-β, and KIT in porcine aorta endothelial cells overexpressing these targets, with cellular IC50 values of 5.2 nM, 9.9 nM, and 11.2 nM, respectively [1]. This cellular potency is consistent with its biochemical profile and demonstrates effective target modulation in a cellular context.

Cellular pharmacology Target engagement Phosphorylation

SU14813 maleate In Vivo Target Modulation: Dose-Dependent RTK Inhibition

In xenograft tumor models, SU14813 maleate inhibits VEGFR-2, PDGFR-β, and FLT3 phosphorylation in a dose- and time-dependent manner. The plasma concentration required for in vivo target inhibition is estimated to be 100 to 200 ng/mL [1][2]. This provides a clear PK/PD benchmark for preclinical dosing.

Pharmacodynamics In vivo target inhibition Plasma concentration

Clinical Pharmacokinetics of SU14813 maleate: Dose-Proportional Exposure and Once-Daily Dosing

In a Phase I clinical trial in patients with advanced solid malignancies, SU14813 maleate demonstrated dose-proportional pharmacokinetics with a mean terminal half-life of 9-34 hours. Target plasma concentrations (>100 ng/mL) were achieved and sustained over 12 hours at doses ≥100 mg/day, supporting once-daily continuous oral dosing. The maximum tolerated dose (MTD) was 200 mg/day on a 4-weeks-on/1-week-off schedule and 100 mg/day with continuous daily dosing (CDD) [1][2].

Pharmacokinetics Phase I Oral bioavailability

Optimal Research Applications for SU14813 maleate (849643-15-8)


Preclinical In Vivo Efficacy Studies in Angiogenesis-Dependent Tumor Models

SU14813 maleate is ideally suited for preclinical studies evaluating antitumor efficacy in angiogenesis-dependent xenograft models. As demonstrated in Section 3, it exhibits broad and potent antitumor activity equivalent to sunitinib, including tumor regression and growth delay, providing a robust positive control or investigational agent [1]. The defined plasma concentration range for target inhibition (100-200 ng/mL) enables PK/PD-guided dosing in these studies .

Kinase Selectivity Profiling and Pathway-Specific Mechanistic Studies

The unique target inhibition profile of SU14813 maleate, with potent activity against VEGFR1/2, PDGFRβ, KIT, FLT3, and CSF1R/FMS but poor activity against EGFR and c-Met, makes it a valuable tool for dissecting RTK signaling pathways [1]. Researchers can use SU14813 maleate to specifically interrogate VEGFR/PDGFR/KIT/FLT3-dependent cellular processes and compare results with inhibitors having different selectivity fingerprints .

Combination Therapy Studies with Chemotherapeutic Agents

SU14813 maleate has shown significant synergy when combined with docetaxel in preclinical models. The combination significantly enhanced both the inhibition of primary tumor growth and the survival of tumor-bearing mice compared with either agent alone [1]. This makes it a relevant agent for studies exploring TKI-chemotherapy combinations, particularly in docetaxel-resistant models.

In Vitro Cellular Target Engagement and Pharmacodynamic Assays

The well-characterized cellular IC50 values for inhibition of VEGFR-2, PDGFR-β, and KIT phosphorylation (5.2 nM, 9.9 nM, and 11.2 nM, respectively) make SU14813 maleate an excellent reference compound for developing and validating cellular target engagement assays [1]. Its defined cellular activity can be used to benchmark novel compounds targeting the same pathways .

Quote Request

Request a Quote for SU14813 maleate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.